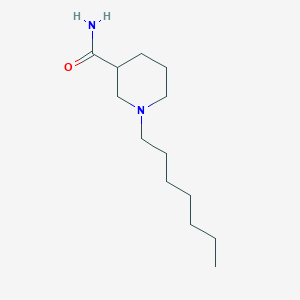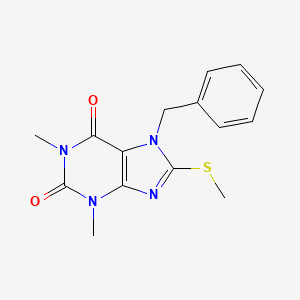
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a carbamimidoyl group, and an isothiourea moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Carbamimidoyl Group: This step involves the reaction of the benzyl compound with thiourea in the presence of a base to form the isothiourea moiety.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to the isothiourea compound to form the DI-hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl derivatives.
科学研究应用
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide involves its interaction with specific molecular targets. The isothiourea moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-thiourea: Similar structure but lacks the isothiourea moiety.
Benzyl isothiourea: Contains the isothiourea group but lacks the carbamimidoyl group.
4-Carbamimidoylbenzyl isothiourea: Similar but with variations in the positioning of functional groups.
Uniqueness
2-(4-Carbamimidoylsulfanylmethyl-benzyl)-isothiourea, DI-hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H16Br2N4S2 |
|---|---|
分子量 |
416.2 g/mol |
IUPAC 名称 |
[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C10H14N4S2.2BrH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H |
InChI 键 |
IMSCMCZCSGAQNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)
![(5Z)-3-Hexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967153.png)

![5-(2-bromophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11967161.png)

![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)




![1-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11967200.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)
